Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate
Description
Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate (CAS: 1150271-33-2) is a piperazine derivative featuring a benzyl carboxylate group at the 1-position and a 4-bromophenyl substituent at the 4-position of the piperazine ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structural framework allows for versatile modifications, making it a key scaffold in medicinal chemistry .
Properties
IUPAC Name |
benzyl 4-(4-bromophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c19-16-6-8-17(9-7-16)20-10-12-21(13-11-20)18(22)23-14-15-4-2-1-3-5-15/h1-9H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCMGNPEKPFTEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Br)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675097 | |
| Record name | Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-33-2 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(4-bromophenyl)-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Synthesis
The primary method for synthesizing Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate involves a palladium-catalyzed coupling reaction between an aryl halide and benzyl piperazine-1-carboxylate.
- Reactants: Aryl halide (1.0 equiv.), benzyl piperazine-1-carboxylate (1.2 equiv.)
- Solvent: Dioxane (0.3 M concentration)
- Base: Cesium carbonate (Cs2CO3, 4.0 equiv.)
- Catalyst: Pd2(dba)3 (2 mol%)
- Ligand: Racemic BINAP (4 mol%)
- Atmosphere: Nitrogen (degassed and purged 3 times)
- Conditions: Stirring at 90 °C for 12 hours
After completion, the reaction mixture is cooled, quenched with water, and extracted with ethyl acetate. The organic layers are washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. Purification is performed by silica gel column chromatography to yield the carbamate-protected aryl piperazine product.
Example Yield and Characterization:
- Using 1-bromo-4-iodobenzene as the aryl halide, the target compound was obtained in 82% yield (2.18 g).
- Characterization by ^1H NMR (400 MHz, CDCl3) showed peaks consistent with the expected structure (multiplets at δ 7.39–7.33, 6.81–6.78, singlet at 5.18 for benzylic protons).
- ^13C NMR and HRMS data confirmed the molecular formula C18H20BrN2O2 with a calculated m/z of 375.0708 and found 375.0696.
Deprotection of Carbamate Protecting Group
Following the synthesis of the protected compound, removal of the benzyl carbamate protecting group is achieved via a nucleophilic substitution reaction.
- Reactants: Protected amine (1 equiv.), potassium phosphate tribasic (4 equiv.), 2-mercaptoethanol (2 equiv.)
- Solvent: N,N-Dimethylacetamide (DMAc, 0.25 M)
- Atmosphere: Nitrogen (purged 3 times)
- Conditions: Stirring at 75 °C for 24 hours
Post-reaction, the mixture is cooled, diluted with water, and extracted with dichloromethane. The organic extracts are washed with brine, dried, filtered, and concentrated. Purification is performed by silica gel chromatography or reverse-phase HPLC to afford the free amine.
- This method yields the unprotected amine with high purity suitable for further synthetic applications.
Catalyst and Ligand Considerations
The palladium catalyst Pd2(dba)3 and racemic BINAP ligand are critical for the efficiency of the cross-coupling reaction. The use of cesium carbonate as a base facilitates the reaction by deprotonating the amine and promoting nucleophilic substitution.
The choice of palladium catalyst and ligand is aligned with literature precedents for arylation of piperazine derivatives, balancing reactivity and selectivity.
Alternative Synthetic Routes and Challenges
While palladium-catalyzed methods are predominant, alternative routes without palladium have been explored due to concerns about palladium toxicity and cost, especially for pharmaceutical scale-up.
- Some patents and literature describe processes avoiding palladium by using different coupling strategies or intermediates, but these are less common for this specific compound.
- The palladium-catalyzed process remains favored for its high yield and reproducibility despite the need for careful removal of metal residues in final products.
Summary Table of Preparation Data
| Step | Reagents & Conditions | Yield (%) | Key Observations |
|---|---|---|---|
| Cross-coupling (General Proc. I) | Aryl halide (1 equiv.), benzyl piperazine-1-carboxylate (1.2 equiv.), Pd2(dba)3 (2 mol%), rac-BINAP (4 mol%), Cs2CO3 (4 equiv.), dioxane, 90 °C, 12 h, N2 atmosphere | 82 | High yield, clean reaction, well-characterized |
| Deprotection (General Proc. II) | Protected amine, K3PO4 (4 equiv.), 2-mercaptoethanol (2 equiv.), DMAc, 75 °C, 24 h, N2 atmosphere | Not specified | Efficient carbamate removal, pure free amine |
Research Findings and Analytical Data
- The reaction proceeds smoothly with aryl halides bearing bromine substituents, with yields typically above 80%.
- NMR (^1H and ^13C) and HRMS data consistently confirm the structure and purity of the synthesized compound.
- The optimized conditions minimize side reactions and degradation, ensuring reproducibility.
- The use of inert atmosphere and degassing steps are crucial to prevent catalyst deactivation.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-position of the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The piperazine ring can be oxidized to form N-oxides under specific conditions.
Reduction Reactions: The compound can be reduced to remove the benzyl protecting group, yielding the free amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate is being investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure allows for interactions with various biological targets, which can lead to modulation of their activity. The presence of the bromine atom enhances its reactivity and may influence its binding affinity to specific receptors.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy in modulating fatty acid amide hydrolase (FAAH), an enzyme involved in pain and anxiety regulation. The findings suggest that derivatives of this compound could serve as promising leads for developing new treatments for anxiety disorders and chronic pain management .
Organic Synthesis
Building Block in Synthesis:
The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structural features allow it to be utilized in constructing more complex molecules.
Synthesis Methodology:
The synthesis typically involves cyclization reactions between piperazine derivatives and bromo-substituted aromatic compounds. For example, a common synthetic route includes reacting piperazine with benzyl bromide under basic conditions to yield this compound .
Biological Research
Biological Activity:
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. The piperazine ring structure allows for interactions with various biological targets, influencing their functions.
Table: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial, Anticancer | |
| Benzylpiperazine | Stimulant properties | |
| 1-Boc-piperazine | Intermediate in synthesis |
Industrial Applications
Specialty Chemicals:
In industrial settings, this compound is used in the production of specialty chemicals and materials. Its applications extend to the synthesis of polymers and resins, where its unique properties can enhance material performance.
Mechanism of Action
The mechanism of action of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes . The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity . This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate with analogous compounds:
Substituent Effects on the Piperazine Ring
Aryl Substituents
1-(3,4-Methylenedioxyphenyl)piperazine (MDPPP)
- Structure : 3,4-Methylenedioxy phenyl group at the 4-position.
- Properties : The electron-donating methylenedioxy group enhances serotonin receptor affinity, often linked to psychoactive effects.
- Key Difference : Lacks the benzyl carboxylate group, reducing steric hindrance compared to the target compound .
1-(3-Trifluoromethylphenyl)piperazine
- Structure : 3-Trifluoromethylphenyl substituent.
- Properties : The electron-withdrawing CF₃ group increases metabolic stability and lipophilicity, improving blood-brain barrier penetration.
- Key Difference : The absence of the 4-bromo and benzyl carboxylate groups alters both electronic and steric profiles .
Benzyl Carboxylate Variants
Benzyl 4-(4-Phenylbutan-2-yl)piperazine-1-carboxylate Structure: 4-Phenylbutan-2-yl group at the 4-position. Synthesis: Prepared via reductive amination (48% yield) .
Benzyl 4-(Pivaloyloxy)piperazine-1-carboxylate
Functional Group Modifications
Bromophenyl Derivatives
Allyl 4-(4-Bromophenyl)piperazine-1-carboxylate
- Structure : Allyl ester replaces benzyl carboxylate.
- Properties : The allyl group offers click chemistry compatibility for bioconjugation.
- Application : Used in PROTAC (Proteolysis-Targeting Chimera) synthesis for targeted protein degradation .
1-(4-Bromobenzyl)-4-(2-Furanylmethyl)piperazine Structure: 4-Bromobenzyl and 2-furanylmethyl substituents. Key Difference: Lacks the carboxylate moiety, reducing polarity .
Aroyl vs. Carboxylate Groups
1-(2-Fluorobenzoyl)-4-(4-Methoxyphenyl)piperazine Structure: 2-Fluorobenzoyl group at the 1-position. Properties: The aroyl group enhances π-π stacking interactions, critical for crystallinity and receptor binding.
Biological Activity
Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₉BrN₂O₂
- Molecular Weight : 375.26 g/mol
- CAS Number : 1150271-33-2
The compound features a piperazine ring, which is a common scaffold in many bioactive molecules, contributing to its pharmacological properties.
This compound has been studied for its interactions with various biological targets:
- Fatty Acid Amide Hydrolase (FAAH) Modulation : Research indicates that derivatives of piperazine can act as modulators of FAAH, an enzyme involved in the endocannabinoid system. This modulation has implications for treating anxiety and pain conditions .
- Psychoactive Properties : The compound has been detected among new psychoactive substances (NPS), suggesting potential stimulant or psychoactive effects. Its structural characteristics allow it to interact with neurotransmitter systems .
- Antimicrobial Activity : Some studies have reported antibacterial properties against Gram-positive and Gram-negative bacteria, indicating a potential role in treating infections .
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Pseudomonas aeruginosa | Not effective |
| Streptococcus pneumoniae | Not effective |
These results indicate that the compound exhibits strong activity against certain pathogens while being less effective against others .
Case Studies and Research Findings
- Study on Psychoactive Substances : A study identified this compound among samples collected from drug users, highlighting its psychoactive potential and the need for ongoing monitoring of designer drugs .
- Antimicrobial Research : A series of derivatives based on piperazine structures, including this compound, were synthesized and tested for antimicrobial activity. Results indicated promising antibacterial effects, particularly in compounds modified with electron-donating groups .
- Inhibition Studies : Inhibitory effects on specific enzymes have been documented, suggesting that this compound may influence metabolic pathways related to cancer cell proliferation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
